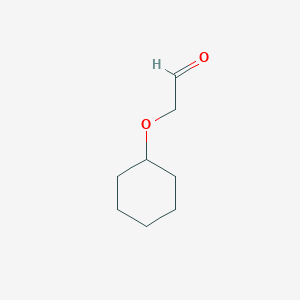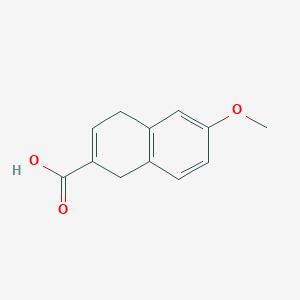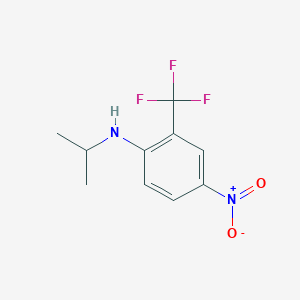
(E)-Ethyl 3-(thiophen-2-yl)acrylate
Vue d'ensemble
Description
“(E)-Ethyl 3-(thiophen-2-yl)acrylate” is a compound that likely contains an ethyl group, a thiophene ring, and an acrylate group. The “E” in its name indicates the geometry of the double bond in the acrylate group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an acrylate group (a carbon-carbon double bond with a single bond to an ester group), and an ethyl group (a two-carbon chain) attached to the acrylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For a related compound, “(E)-Methyl 3-(thiophen-2-yl)acrylate”, the molecular weight is 168.21300, the density is 1.202g/cm3, the boiling point is 260.8ºC at 760mmHg, and the melting point is 52-54 °C .
Applications De Recherche Scientifique
Synthesis and Intermediates
- A novel one-pot, three-component Wittig–SNAr approach has been developed for synthesizing derivatives of (E)-Ethyl 3-(thiophen-2-yl)acrylate. These derivatives are used as intermediates in aurora 2 kinase inhibitors. This method features high stereoselectivity and moderate to high yield, using water as an environmentally benign solvent under metal-free conditions (Xu et al., 2015).
Crystal Structure Analysis
- Research on the crystal structure of related compounds, such as (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, reveals interesting features like intermolecular hydrogen bonding and π-π stacking, which are significant in understanding the properties of these compounds (Lee et al., 2009).
Nonlinear Optical Limiting
- Thiophene dyes, including derivatives of this compound, have been designed and synthesized for use in optoelectronic devices. These dyes demonstrate effective nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for protecting human eyes and optical sensors (Anandan et al., 2018).
Non-linear Optical (NLO) Response
- Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, a related compound, has been studied for its potential in non-linear optical response. Theoretical and experimental studies show significant intramolecular interactions and electronic properties favorable for NLO applications (Rawat & Singh, 2015).
Polymerization and Nanofibers
- Novel polythiophene-based nanofibers, utilizing derivatives like this compound, have been synthesized through simultaneous electrospinning and UV techniques. These nanofibers display varying thermal properties and morphologies based on the amount of conducting polymer, which is crucial for advanced material applications (Eminoğlu & Kahraman, 2013).
Electronic Properties and Sensitizers
- Research into organic sensitizers for solar cell applications has led to the development of novel sensitizers incorporating this compound. These sensitizers, upon anchoring onto TiO2 film, show high efficiency in converting incident photons to current, demonstrating their potential in photovoltaic applications (Kim et al., 2006).
Propriétés
IUPAC Name |
ethyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCDOMEJDUQGT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


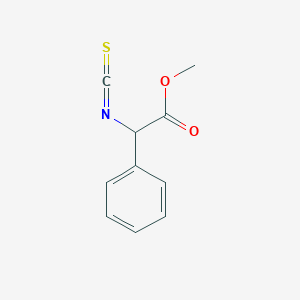
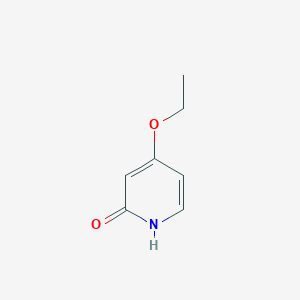

![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)

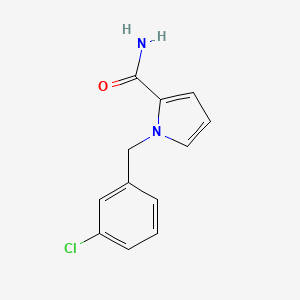
![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)

